(5-Amino-2-methoxypyridin-3-yl)methanol
Description
General Overview of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis and Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. As an isostere of benzene (B151609), the pyridine scaffold is a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials, decisively shaping their chemical and biological properties. The nitrogen atom within the ring imparts unique characteristics, including increased polarity, the ability to form hydrogen bonds, and a distinct electronic distribution, which differentiates it from its carbocyclic counterpart.
In the realm of drug discovery, pyridine and its derivatives are considered "privileged scaffolds" due to their proven interaction with a wide range of biological targets. This structural motif is present in over 7,000 existing drug molecules and is a key component of numerous natural products, such as alkaloids and vitamins like niacin and pyridoxine. sigmaaldrich.comdrjcrbio.comgoogle.com The adaptability of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune a molecule's solubility, bioavailability, metabolic stability, and pharmacological activity. pharmaffiliates.com Consequently, pyridine-based compounds are utilized as therapeutic agents against a broad spectrum of diseases, functioning as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. researchgate.net
The Significance of Substituted Methoxypyridines and Aminopyridines in Organic Chemistry
The strategic placement of substituents on the pyridine ring is a fundamental approach in molecular design. Among the most significant substituents are methoxy (B1213986) and amino groups, which profoundly influence the electronic and steric properties of the parent scaffold.
Methoxypyridines are valuable intermediates in organic synthesis. The methoxy group is a strong electron-donating group that can direct further electrophilic substitution on the ring. Its presence can also be leveraged for conversion into other functional groups, such as the hydroxypyridine or pyridone tautomer, which are important in their own right. frontiersin.orgnih.gov Furthermore, methoxypyridine derivatives have been investigated for applications in materials science, including the synthesis of liquid crystalline and photo-physical materials, where their electronic properties are harnessed for optoelectronic devices. nih.gov
Aminopyridines represent a critical class of compounds, particularly in medicinal chemistry. The amino group serves as a key pharmacophore and a versatile synthetic handle. It can act as a hydrogen bond donor, significantly influencing how a molecule binds to a biological receptor. Aminopyridines are known to reduce lipophilicity, which can improve a drug candidate's pharmacokinetic profile. google.comgoogle.com The 2-aminopyridine (B139424) moiety, for instance, has been described as a "hero in drug discovery" for its role in the synthesis of diverse and biologically active molecules. googleapis.com Fampridine (4-aminopyridine) is an approved drug for improving walking in patients with multiple sclerosis, highlighting the direct therapeutic relevance of this class of compounds. mdpi.com
Structural Elucidation and Naming Convention of (5-Amino-2-methoxypyridin-3-yl)methanol
The compound this compound is a trisubstituted pyridine with a precise arrangement of functional groups that dictates its chemical reactivity and potential applications. Its formal name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds.
The structural breakdown is as follows:
Pyridine: The core is a six-membered aromatic ring containing one nitrogen atom. Numbering begins at the nitrogen (position 1) and proceeds around the ring.
-3-yl)methanol: A methanol (B129727) group (—CH₂OH) is attached to the carbon atom at position 3 of the pyridine ring.
2-methoxy: A methoxy group (—OCH₃) is bonded to the carbon at position 2.
5-Amino: An amino group (—NH₂) is located at the carbon at position 5.
This specific substitution pattern results in a molecule with three distinct functional groups poised for diverse chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | drugpatentwatch.com |
| IUPAC Name | This compound | drugpatentwatch.com |
| SMILES | COC1=C(C=C(C=N1)N)CO | drugpatentwatch.com |
| InChI Key | MHBQXQGQYPWEQV-UHFFFAOYSA-N | drugpatentwatch.com |
Rationale for Dedicated Academic Investigation into this compound
The primary rationale for academic and, particularly, industrial investigation into this compound stems from its utility as a highly functionalized synthetic intermediate. While the compound itself is not known for intrinsic biological activity, its strategic combination of amino, methoxy, and methanol functional groups makes it a valuable building block for the construction of more complex, high-value molecules.
Detailed research findings from patent literature indicate its role in the synthesis of potent kinase inhibitors. Specifically, this scaffold is a key precursor for constructing the complex substituted anilino-pyrimidine core of molecules designed to target mutated forms of the epidermal growth factor receptor (EGFR). googleapis.com These EGFR inhibitors are a critical class of anticancer agents. For example, the drug Osimertinib, protected under US Patent 8,946,235 B2, is a 2-(2,4,5-substituted-anilino)pyrimidine compound used to treat non-small cell lung cancer. googleapis.com
The investigation into this compound is driven by its ability to serve as a starting point for the synthesis of the crucial 2,4,5-substituted aniline (B41778) fragment. The three functional groups on the pyridine ring offer orthogonal chemical handles that can be selectively modified in a multi-step synthesis to build the required molecular architecture of these complex kinase inhibitors. Therefore, its investigation is crucial for the development and manufacturing of next-generation targeted cancer therapies.
Research Gaps and Future Directions for the Compound’s Exploration
Despite its clear importance as a synthetic precursor in the pharmaceutical industry, there is a noticeable gap in the public academic literature regarding this compound itself. The existing research is predominantly found within patent filings, focusing on its application rather than its fundamental properties or optimized synthesis.
Current Research Gaps:
Lack of Studies on Intrinsic Properties: There is no significant published research on the intrinsic biological, pharmacological, or material properties of the compound itself. Its potential as a standalone bioactive agent remains unexplored.
Limited Publicly Available Synthesis Routes: While the compound is commercially available, detailed academic studies on novel, efficient, and scalable synthesis methods are scarce. Developing more sustainable and cost-effective routes to this key intermediate would be highly valuable.
Unexplored Synthetic Potential: The full synthetic versatility of this trisubstituted pyridine has not been broadly investigated outside of its known application in kinase inhibitor synthesis. Its potential as a building block for other classes of pharmaceuticals, agrochemicals, or functional materials is an open question.
Future Research Directions:
Development of Novel Synthetic Methodologies: Future work should focus on creating and publishing robust and scalable synthetic protocols for this compound, which could lower the cost and increase the accessibility of this important intermediate.
Exploration of Analogue Synthesis: The compound could be used as a scaffold to generate libraries of related molecules. By modifying the amino, methoxy, and methanol groups, chemists could create novel analogues of existing kinase inhibitors to study structure-activity relationships (SAR) and develop drugs with improved efficacy or selectivity.
Biological Screening: A fundamental investigation into the biological activity profile of this compound is warranted. Screening the compound against various biological targets could uncover unexpected pharmacological activities, opening new avenues for research.
Investigation of Coordination Chemistry: The multiple heteroatoms make it a potential ligand for metal complexes, a research area that remains completely unexplored.
Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBQXQGQYPWEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309468-30-0 | |
| Record name | (5-amino-2-methoxypyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 5 Amino 2 Methoxypyridin 3 Yl Methanol and Analogues
Retrosynthetic Analysis of the (5-Amino-2-methoxypyridin-3-yl)methanol Framework
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the pyridine (B92270) ring and the installation of its functional groups.
Primary Disconnections:
C3-CH₂OH Bond: The hydroxymethyl group at the 3-position can be retrosynthetically disconnected to a formyl group, which is a common precursor. This suggests a late-stage functionalization strategy involving the reduction of a corresponding aldehyde. The aldehyde itself could be introduced via electrophilic substitution or through the functionalization of a pre-existing group at the 3-position.
C-N and C-O Bonds: The amino and methoxy (B1213986) groups can be disconnected to reveal a pyridine core that can be functionalized. The order of introduction of these groups is a critical consideration, as their electronic properties will influence the regioselectivity of subsequent reactions.
Pyridine Ring Formation: A more fundamental disconnection involves breaking the pyridine ring itself. This approach considers the construction of the heterocyclic core from acyclic precursors through multicomponent reactions or cyclization strategies. This can be particularly advantageous for creating highly substituted pyridines in a single step.
A plausible retrosynthetic pathway is outlined below:
This analysis highlights two main strategic approaches: a convergent approach involving the synthesis and subsequent functionalization of a pre-formed pyridine ring, and a linear or convergent approach that builds the pyridine ring with the desired substituents from acyclic starting materials.
Precursor Chemistry and Building Block Utilization
The synthesis of this compound relies heavily on the strategic use of functionalized pyridine precursors. A key building block in many potential synthetic routes is 5-Amino-2-methoxypyridine (B105479).
Synthesis and Functionalization of 5-Amino-2-methoxypyridine
The synthesis of 5-Amino-2-methoxypyridine can be achieved through various routes, often starting from commercially available pyridines. A common strategy involves the nitration of a 2-alkoxypyridine followed by reduction of the nitro group. For instance, 2-methoxypyridine (B126380) can be nitrated to introduce a nitro group at the 5-position, which is then reduced to the corresponding amine.
| Starting Material | Reagents | Product |
| 2-Chloropyridine (B119429) | 1. NaOMe, MeOH 2. HNO₃/H₂SO₄ 3. Fe/HCl or H₂/Pd-C | 5-Amino-2-methoxypyridine |
| 2-Aminopyridine (B139424) | 1. Ac₂O 2. HNO₃/H₂SO₄ 3. HCl/H₂O 4. NaNO₂/HCl, CuCl 5. NaOMe, MeOH 6. Fe/HCl or H₂/Pd-C | 5-Amino-2-methoxypyridine |
Once obtained, the functionalization of 5-Amino-2-methoxypyridine is guided by the electronic properties of the existing substituents. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C4 and C6). The methoxy group is also activating and directs to its ortho and para positions (C3 and C5). The interplay of these directing effects must be carefully considered for selective functionalization at the C3 position.
Strategies for Introducing the Hydroxymethyl Moiety at the Pyridine-3-position
Introducing a hydroxymethyl group at the 3-position of the 5-amino-2-methoxypyridine core is a critical step. Several strategies can be employed:
Formylation followed by Reduction: This is a two-step process that involves the introduction of a formyl group (-CHO) onto the pyridine ring, followed by its reduction to a hydroxymethyl group (-CH₂OH).
Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The amino group in 5-amino-2-methoxypyridine strongly activates the ring, making it a suitable substrate for this reaction. The directing effects of both the amino and methoxy groups would favor substitution at the C4 and C6 positions. However, under certain conditions, formylation at the C3 position might be achievable, potentially through steric hindrance at the more activated positions or by using a protecting group on the amine.
Lithiation and Formylation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridines. acsgcipr.orgorganic-chemistry.org The methoxy group at the 2-position can direct lithiation to the C3 position. acsgcipr.orgorganic-chemistry.org Treatment of 5-amino-2-methoxypyridine (with the amino group appropriately protected) with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could lead to deprotonation at the C3 position. acsgcipr.orgorganic-chemistry.org The resulting lithiated species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Reduction of a Carboxylic Acid or Ester: If a carboxylic acid or ester group can be introduced at the 3-position, it can be reduced to the hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The introduction of the carboxyl group could be achieved through lithiation followed by quenching with carbon dioxide.
Direct Synthetic Pathways to this compound
Instead of functionalizing a pre-existing pyridine ring, direct synthetic pathways aim to construct the fully substituted pyridine ring from acyclic precursors. These methods often offer high efficiency and control over the substitution pattern.
Carbon-Carbon Bond Formation Methodologies Leading to the Pyridine Ring
Multicomponent reactions (MCRs) are powerful tools for the synthesis of highly substituted pyridines in a single step. acsgcipr.orgnih.govnih.gov The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.orgtaylorfrancis.com By carefully selecting the starting materials, it is possible to construct a pyridine ring with a substitution pattern analogous to the target molecule.
For the synthesis of this compound, a modified MCR could be envisioned using precursors that already contain the required functional groups or their masked equivalents. For example, a β-enaminone or a β-ketonitrile could be used as one of the components to introduce the amino group. The hydroxymethyl group could be introduced from a protected aldehyde or a precursor that can be readily converted to it post-cyclization.
Introduction of the Amino Group via Amination Reactions
In strategies where the pyridine ring is constructed first, the amino group can be introduced at a later stage through amination reactions. While direct C-H amination of pyridines is challenging, several methods exist for the introduction of an amino group.
Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group, such as a halogen, is present at the 5-position of the pyridine ring, it can be displaced by an amine nucleophile. For example, 5-bromo-2-methoxypyridine (B44785) could be reacted with ammonia or a protected amine source.
Reduction of a Nitro Group: As mentioned in the precursor synthesis, a common method for introducing an amino group is through the reduction of a nitro group. Nitration of a 2-methoxypyridine derivative would likely occur at the 3- or 5-position, providing a handle for the subsequent introduction of the amino group.
Electrophilic Amination: While less common for electron-deficient pyridines, electrophilic amination can be achieved using reagents that are sources of "NH₂⁺". This often requires activation of the pyridine ring.
Methodologies for Incorporating the Methoxy Group
The introduction of a methoxy group at the C2 position of a pyridine ring is a crucial step in the synthesis of this compound. This can be achieved through several methodologies, primarily involving nucleophilic aromatic substitution (SNAr) reactions. A common precursor for this transformation is a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position.
A prevalent strategy involves the use of 2-chloropyridine derivatives. For instance, in the synthesis of the related compound 2-methoxy-5-aminopyridine, a key intermediate, 2-chloro-5-nitropyridine (B43025) is often employed as the starting material. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack at the 2-position. The reaction is typically carried out using sodium methoxide (B1231860) in methanol (B129727). The methoxide ion acts as the nucleophile, displacing the chloride to furnish the 2-methoxy-5-nitropyridine (B154726) intermediate. This intermediate can then be reduced to the corresponding aminopyridine. A patent describes a process where 2-chloro-5-nitropyridine is treated with sodium methoxide in methanol, followed by reduction, to yield 2-methoxy-5-aminopyridine google.com. Another example involves the synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine (B118568) and sodium methoxide in methanol, achieving a high yield chemicalbook.com.
The general reaction can be summarized as follows:
Cl-Py-R + NaOCH3 → MeO-Py-R + NaCl
Where Py represents the pyridine ring and R is an electron-withdrawing group.
An alternative approach involves the O-alkylation of a corresponding 2-pyridone. This method is particularly useful when the 2-pyridone tautomer is more stable or readily available. The pyridone is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the 2-methoxypyridine.
The choice of methodology often depends on the availability of starting materials and the compatibility of the reaction conditions with other functional groups present on the pyridine ring. The following table summarizes some reported conditions for the methoxylation of substituted pyridines.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Sodium methoxide | Methanol | Reflux | 2-Methoxy-5-nitropyridine | High | google.com |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide | Methanol | 0 °C to RT | 5-Bromo-2-methoxy-3-nitropyridine | 98 | chemicalbook.com |
| 2-Chloro-4-methyl-5-nitropyridine | Sodium methoxide | Methanol | 0 °C to RT | 2-Methoxy-4-methyl-5-nitropyridine | 98 | prepchem.com |
Reduction Reactions for Hydroxymethyl Group Formation (General Principle)
The formation of a hydroxymethyl group at the C3 position of the pyridine ring is another critical transformation in the synthesis of the target molecule. This is typically achieved through the reduction of a carboxylic acid, ester, or aldehyde functionality at that position. The choice of reducing agent is paramount and depends on the nature of the carbonyl group and the presence of other reducible functional groups in the molecule, such as the nitro group which is a common precursor to the amino group.
For the reduction of a pyridine-3-carboxylate ester, powerful reducing agents like lithium aluminum hydride (LiAlH4) are often effective. For example, a patent describes the reduction of 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine to 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine using LiAlH4 google.com. However, LiAlH4 is a very strong and non-selective reducing agent that would also reduce a nitro group.
Therefore, for substrates containing a nitro group, a more selective reducing agent is required. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that is often used for the reduction of aldehydes and ketones. While it does not typically reduce esters under standard conditions, its reactivity can be enhanced by the addition of certain additives or by using a large excess in specific solvent systems. For instance, the reduction of benzoyl thieno[2,3-b]pyridine (B153569) derivatives to the corresponding benzyl (B1604629) alcohols has been achieved using sodium borohydride in a mixture of THF and methanol mdpi.com.
Catalytic hydrogenation is another important method for the reduction of functional groups on a pyridine ring. However, care must be taken as the pyridine ring itself can be reduced to a piperidine (B6355638) under certain conditions rsc.orgasianpubs.orgnih.gov. The choice of catalyst, solvent, and reaction conditions can allow for selective reduction of a substituent while preserving the aromaticity of the pyridine ring. For example, catalytic transfer hydrogenation using a source like ethanol (B145695) in the presence of an iridium catalyst has been reported for the reduction of pyridinium (B92312) species rsc.org.
The general principle for the formation of the hydroxymethyl group can be represented as:
Py-COOR → Py-CH2OH
Where R can be H or an alkyl group.
The following table provides examples of reducing agents and conditions used for the formation of hydroxymethyl groups on pyridine rings.
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Reference |
| 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine | LiAlH4 | Not specified | Not specified | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | google.com |
| Benzoyl thieno[2,3-b]pyridines | NaBH4 | THF/Methanol | Room Temperature | Benzylhydroxy thieno[2,3-b]pyridines | mdpi.com |
| Pyridinium salts | Ethanol (H source), Ir catalyst | Not specified | Not specified | Piperidines | rsc.org |
Advanced Synthetic Techniques and Process Optimization
To enhance the efficiency, sustainability, and scalability of the synthesis of this compound and its analogues, advanced synthetic techniques and process optimization strategies are increasingly being employed.
Catalytic Approaches in Pyridine Synthesis and Functionalization
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to construct and functionalize pyridine rings with high efficiency and selectivity. Both homogeneous and heterogeneous catalysts are utilized in various stages of pyridine synthesis.
For the construction of the pyridine ring itself, catalytic vapor-phase synthesis using catalysts like HZSM-5 has been a significant industrial method for producing simple pyridines researchgate.net. In the context of more complex, substituted pyridines, transition metal-catalyzed cross-coupling reactions are invaluable for introducing substituents onto a pre-formed pyridine ring. For example, palladium-catalyzed reactions are widely used for C-C and C-N bond formation.
In the functionalization of the pyridine ring, catalytic hydrogenation is a key technique. While it can lead to the reduction of the aromatic ring, careful selection of the catalyst and conditions can achieve selective transformations. For instance, rhodium oxide has been reported as a catalyst for the hydrogenation of functionalized pyridines under mild conditions rsc.org. Similarly, platinum oxide (PtO2) has been used for the catalytic hydrogenation of substituted pyridines to piperidine derivatives asianpubs.org. Electrocatalytic hydrogenation using a rhodium-on-carbon catalyst has also been demonstrated as an efficient method for pyridine reduction nih.gov.
Chiral catalysis is another advanced approach that enables the enantioselective synthesis of pyridine derivatives, which is crucial for many pharmaceutical applications numberanalytics.com. This can involve the use of transition metal complexes with chiral ligands or chiral auxiliaries.
Development of Green Chemistry-Oriented Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For pyridine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.
One-pot multicomponent reactions are a hallmark of green synthesis as they reduce the number of synthetic steps, minimize waste, and improve efficiency. The Guareschi–Thorpe reaction, for instance, can be performed in an aqueous medium using ammonium carbonate as a non-toxic nitrogen source and promoter, offering a green alternative for the synthesis of hydroxypyridines rsc.org. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in pyridine synthesis researchgate.netnih.gov.
The use of environmentally benign solvents is a key aspect of green chemistry. Water is an ideal green solvent, and its use in pyridine synthesis is being explored rsc.org. Other green solvents are also being investigated to replace hazardous traditional solvents.
Solvent-free and halide-free synthetic methods further enhance the green credentials of a process. For example, a novel atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds without solvents and halides by utilizing pyridine N-oxides and dialkylcyanamides rsc.org.
Scalability Considerations for Research-Scale Production
The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the multi-step synthesis of a complex molecule like this compound, each step needs to be evaluated for its scalability.
Key considerations include:
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become more critical at a larger scale. For example, replacing hazardous reagents like pyridine and piperidine in Knoevenagel-Doebner condensations with alternatives like toluene (B28343) and morpholine (B109124) has been successfully implemented for kilogram-scale production acs.org.
Reaction Conditions: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The efficiency of mixing and heat transfer can also differ significantly between small and large reactors.
Work-up and Purification: Procedures that are straightforward on a small scale, such as chromatography, may not be practical for larger quantities. Crystallization, distillation, and extraction are more common purification methods at scale.
Process Safety: A thorough hazard assessment of each step is essential. This includes understanding the thermal stability of intermediates and products and the potential for runaway reactions.
Flow chemistry is an advanced manufacturing technology that offers significant advantages for scalability. Performing reactions in a continuous flow reactor can improve heat and mass transfer, enhance safety, and allow for easier automation and control numberanalytics.comrsc.orgresearchgate.netresearchgate.netmdpi.com. This technology is being increasingly applied to the synthesis of pyridine derivatives and can facilitate a smoother transition from research to production scale vcu.edu. For example, the synthesis of pyridine-oxazoline (PyOX) ligands has been successfully scaled up using an autonomous self-optimizing flow system rsc.org.
Elucidating Chemical Reactivity and Pathways for Derivatization of 5 Amino 2 Methoxypyridin 3 Yl Methanol
Transformations Involving the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. stackexchange.com This inherent reactivity allows for several key transformations.
N-Alkylation and N-Oxidation : The pyridine nitrogen can be targeted by electrophiles. For instance, alkylation with alkyl halides can yield pyridinium (B92312) salts. Furthermore, oxidation, typically with a peroxy acid, can convert the pyridine nitrogen to an N-oxide. Pyridine N-oxides are valuable intermediates themselves, as they can undergo further reactions, such as deoxygenation or hydroxymethylation at the C2 position under specific photoredox conditions. acs.org
Skeletal Editing : Advanced synthetic strategies allow for the transmutation of the pyridine nitrogen to a functionalized carbon atom. rsc.orgnih.gov This complex transformation involves a sequence of reactions including ring-opening, hydrolysis, olefination, electrocyclization, and aromatization, ultimately converting the pyridine scaffold into a benzene (B151609) analogue. rsc.orgnih.gov This "skeletal editing" provides a powerful tool for drastically altering the core structure of the molecule. nih.gov
Reactivity of the Amino Group at Position 5
The primary amino group at the C5 position is a key site for introducing a wide range of functionalities. Its reactivity is influenced by the electronic properties of the substituted pyridine ring.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
The amino group readily undergoes acylation and alkylation, fundamental reactions for creating amide and secondary or tertiary amine derivatives.
Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amide linkages. This reaction is a common strategy in medicinal chemistry to modify the properties of a parent molecule. Friedel-Crafts acylation principles, which involve introducing an acyl group to an aromatic ring, are related to this type of transformation. studymind.co.uk However, it is important to note that the amino group itself can interfere with traditional Lewis acid catalysts like AlCl₃ by forming a complex, which deactivates the ring. libretexts.org
Alkylation : The amino group can be alkylated using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination, a process where an aldehyde or ketone is reacted with the amine in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines.
| Reaction Type | Reagent Example | Product Functional Group | Significance |
| Acylation | Acetyl Chloride | Amide | Modifies electronic and steric properties; common in drug design. |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Alters basicity and lipophilicity. |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine (Benzylamine) | Controlled synthesis of higher-order amines. |
Diazotization Reactions and Subsequent Nitrogen Transformations (General Principle)
The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate, through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.org
Pyridinediazonium ions are generally unstable but can undergo a variety of subsequent transformations: rsc.orgkoreascience.or.kr
Hydrolysis : The diazonium group can be replaced by a hydroxyl group upon reaction with water. rsc.org
Sandmeyer-type Reactions : In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be substituted with chloro, bromo, or cyano groups, respectively.
Fluorination : The Balz-Schiemann reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. koreascience.or.kr
The kinetics and mechanism of diazotization of aminopyridines can be complex, with the reaction rate influenced by factors such as acidity and the position of the amino group on the pyridine ring. rsc.org
Condensation and Imine Formation Reactions
The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction, often catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov
Imines are valuable synthetic intermediates. nih.gov For instance, the condensation of 2-aminopyridines with aldehydes and alkynes can lead to the synthesis of more complex heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov The stability of the resulting imine can be an issue, as they are susceptible to hydrolysis, particularly in the presence of water. researchgate.net
| Reactant | Catalyst/Conditions | Product Type | Application |
| Aldehyde (e.g., Benzaldehyde) | Acid catalyst, removal of water | Imine (Schiff Base) | Intermediate for reductive amination or synthesis of N-heterocycles. nih.govorganic-chemistry.org |
| Ketone (e.g., Acetone) | Acid catalyst, removal of water | Imine (Schiff Base) | Synthesis of various substituted amine derivatives. |
Chemical Modifications of the Hydroxymethyl Group at Position 3
The hydroxymethyl group (–CH₂OH) at the C3 position is a primary alcohol and thus can undergo reactions typical of this functional group, most notably oxidation. numberanalytics.comnumberanalytics.com
Oxidation Reactions to Aldehyde or Carboxylic Acid Functionalities
The oxidation of the hydroxymethyl group can be controlled to yield either the corresponding aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. The resulting aldehyde, 5-amino-2-methoxynicotinaldehyde, is a valuable building block for further reactions, including reductive amination and Wittig reactions.
Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol directly to the carboxylic acid, yielding 5-amino-2-methoxynicotinic acid. This carboxylic acid can then participate in a range of reactions, including esterification and amide bond formation.
| Target Product | Oxidizing Agent Example | Product Name |
| Aldehyde | Pyridinium Chlorochromate (PCC) | 5-Amino-2-methoxynicotinaldehyde |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | 5-Amino-2-methoxynicotinic acid |
Halogenation Reactions (e.g., to Chloromethyl Derivatives)
The hydroxymethyl group at the 3-position of (5-Amino-2-methoxypyridin-3-yl)methanol is susceptible to halogenation, a key transformation for introducing a reactive handle for further derivatization. The conversion of this primary alcohol to a chloromethyl derivative is a common strategy. This transformation is typically achieved using standard chlorinating agents that are effective for benzylic-type alcohols.
Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus halides such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction mechanism generally involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.
Given the presence of the basic amino group and the pyridine nitrogen, the reaction conditions must be carefully controlled. It is common to first protect the amino group or to use an excess of the chlorinating agent to react with all basic sites. The pyridine nitrogen itself can be protonated or form a complex with the reagent, which can influence the reactivity of the side chain.
Table 1: Common Reagents for Conversion of Hydroxymethyl to Chloromethyl Group
| Reagent | Typical Conditions | Byproducts | Considerations |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), often with a catalytic amount of DMF | SO₂, HCl | Gaseous byproducts simplify workup. Can react with the amino group and pyridine nitrogen. |
| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., CCl₄) | POCl₃, HCl | Strong chlorinating agent. |
| Oxalyl Chloride ((COCl)₂) | With a catalyst like DMF (Vilsmeier-Haack type reaction) | CO, CO₂, HCl | Milder conditions are sometimes possible. |
Etherification and Esterification Strategies
The primary alcohol functionality of this compound allows for straightforward etherification and esterification reactions, providing pathways to a diverse range of derivatives.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from this substrate. This involves deprotonating the hydroxymethyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
R-CH₂OH + Base → R-CH₂O⁻
R-CH₂O⁻ + R'-X → R-CH₂-O-R' + X⁻
The choice of base is crucial to selectively deprotonate the alcohol without causing side reactions at the amino group. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Esterification: Ester derivatives can be readily synthesized through several standard methods.
Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
Reaction with Acyl Halides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.
TMSCl-Mediated Esterification: A facile method for synthesizing methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.gov This system is efficient for the esterification of various amino acids and offers mild reaction conditions and simple workup. nih.govresearchgate.net
A study on a squaric acid derivative of 5-amino-2-methoxypyridine (B105479) highlights the formation of an ester amide, demonstrating the reactivity of the amino group in conjunction with ester formation under specific conditions. researchgate.net
Reactivity and Transformations of the Methoxy (B1213986) Group at Position 2
Nucleophilic Substitution Reactions (General Principle)
The methoxy group at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This inherent electronic property facilitates attack by nucleophiles. echemi.comquimicaorganica.org
The mechanism of SₙAr on methoxypyridines involves a two-step addition-elimination process:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the methoxy group (C2), leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. echemi.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the methoxide (B1231860) (CH₃O⁻) leaving group.
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. For attack at the 2-position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. echemi.com This is why nucleophilic substitution is strongly favored at the 2- and 4-positions over the 3- and 5-positions. echemi.comquimicaorganica.org A variety of nucleophiles, including amines and alkoxides, can displace the methoxy group. ntu.edu.sgresearchgate.net
Demethylation and Alkoxy Exchange Reactions
Demethylation: The removal of the methyl group from the 2-methoxy position to yield the corresponding 2-hydroxypyridine (B17775) (or its 2-pyridone tautomer) is a significant transformation. This can be achieved under various conditions:
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) are classic choices for cleaving aryl methyl ethers.
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for demethylation, often used at low temperatures.
Selective Reagents: Methods for the chemoselective demethylation of methoxypyridine derivatives have been developed. For instance, L-selectride has been shown to effectively demethylate 4-methoxypyridine. elsevierpure.com
Electrochemical Methods: Electrochemical demethylation of methoxyphenols has also been reported, offering a facile alternative to harsh chemical conditions. nih.gov
Alkoxy Exchange: This reaction is a specific type of nucleophilic aromatic substitution where an external alkoxide (R'-O⁻) displaces the methoxide group at the 2-position. The reaction is typically driven by using the desired alcohol (R'-OH) as the solvent under basic conditions, often with heating. The relative nucleophilicity of the incoming alkoxide and the stability of the leaving methoxide group will influence the reaction equilibrium and rate.
Aromatic Substitution Reactions on the Pyridine Ring
Studies on Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound play a dominant role in determining the regioselectivity of EAS reactions.
The directing effects of the substituents are as follows:
5-Amino group (-NH₂): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to positions 4 and 6.
2-Methoxy group (-OCH₃): An activating group and an ortho, para-director. It directs incoming electrophiles to positions 3 and 5. However, position 3 is already substituted, and position 5 is occupied by the amino group.
3-Hydroxymethyl group (-CH₂OH): A weakly deactivating group.
Nucleophilic Aromatic Substitution (NAS): As previously discussed, the pyridine ring is inherently activated for nucleophilic aromatic substitution at the 2-, 4-, and 6-positions. echemi.comquimicaorganica.org In the absence of a good leaving group like a halide, NAS on the pyridine ring itself requires harsh conditions or activation by strongly electron-withdrawing groups. If a leaving group were present on the ring, for example at the 4- or 6-position, it would be readily displaced by nucleophiles. The regioselectivity for NAS is governed by the ability to stabilize the intermediate Meisenheimer complex, with the negative charge being stabilized most effectively when delocalized onto the ring nitrogen, favoring attack at the α and γ positions. echemi.commdpi.com
Functionalization of Remaining Unsubstituted Positions
The pyridine ring of this compound possesses two unsubstituted carbon atoms at the C-4 and C-6 positions. The reactivity of these sites toward functionalization, particularly through electrophilic aromatic substitution, is significantly influenced by the electronic effects of the existing substituents: the 5-amino group, the 2-methoxy group, and the 3-hydroxymethyl group.
The 5-amino and 2-methoxy groups are both powerful electron-donating groups, which activate the pyridine ring towards electrophilic attack. The amino group, in particular, is a strong activating group and directs incoming electrophiles to its ortho (C-4 and C-6) and para (C-2, already substituted) positions. The 2-methoxy group also directs ortho (C-3, already substituted) and para (C-5, already substituted). The cumulative effect of these substituents is a significant increase in the nucleophilicity of the C-4 and C-6 positions, making them the primary targets for electrophilic substitution reactions.
Detailed research findings on the direct functionalization of the unsubstituted positions of this compound are not extensively documented in publicly accessible literature. However, the reactivity can be inferred from studies on related 2-aminopyridine (B139424) and 5-amino-2-methoxypyridine derivatives. For instance, the nitration of 2-aminopyridine is known to yield both 3-nitro-2-aminopyridine and 5-nitro-2-aminopyridine, demonstrating the directing effect of the amino group. sapub.org
Common electrophilic substitution reactions such as halogenation and nitration are anticipated to proceed regioselectively at the C-4 and/or C-6 positions under appropriate conditions. The specific outcome, whether mono- or di-substitution, would depend on the reaction stoichiometry and the nature of the electrophile. For example, treatment with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce bromine or chlorine atoms at these activated sites. Similarly, nitration using standard nitrating agents would likely introduce a nitro group at either the C-4 or C-6 position.
The introduction of a halide at these positions opens up further derivatization possibilities, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The table below outlines the expected functionalization reactions at the unsubstituted C-4 and C-6 positions of this compound based on established principles of aromatic chemistry.
Interactive Data Table: Predicted Functionalization Reactions
| Reaction Type | Reagent(s) | Target Position(s) | Expected Product(s) | Notes |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | C-4 and/or C-6 | (5-Amino-4-bromo-2-methoxypyridin-3-yl)methanol and/or (5-Amino-6-bromo-2-methoxypyridin-3-yl)methanol | Regioselectivity depends on reaction conditions. Di-substitution is possible with excess reagent. |
| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) | C-4 and/or C-6 | (5-Amino-4-chloro-2-methoxypyridin-3-yl)methanol and/or (5-Amino-6-chloro-2-methoxypyridin-3-yl)methanol | Similar to bromination, the degree of substitution can be controlled by stoichiometry. |
| Nitration | Nitric Acid / Sulfuric Acid | C-4 or C-6 | (5-Amino-2-methoxy-4-nitropyridin-3-yl)methanol or (5-Amino-2-methoxy-6-nitropyridin-3-yl)methanol | Reaction conditions must be carefully controlled to avoid over-oxidation or side reactions. |
Rigorous Spectroscopic and Structural Characterization Methodologies for 5 Amino 2 Methoxypyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. The precise frequency is influenced by the local chemical environment, allowing for the mapping of the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The methodology involves dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid signals from the solvent itself. The resulting spectrum displays signals (peaks) along a chemical shift (δ) axis, measured in parts per million (ppm). The position of a signal indicates the electronic environment of the proton, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling.
For (5-Amino-2-methoxypyridin-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the amino group. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Pyridine ring) | 7.10 - 7.30 | Doublet (d) | 2.0 - 3.0 |
| H-6 (Pyridine ring) | 7.60 - 7.80 | Doublet (d) | 2.0 - 3.0 |
| -CH₂OH (Methylene) | 4.40 - 4.60 | Singlet (s) or Doublet (d) if coupled to OH | ~5.0 (if coupled) |
| -OCH₃ (Methoxy) | 3.80 - 4.00 | Singlet (s) | N/A |
| -NH₂ (Amino) | 4.90 - 5.20 | Broad Singlet (br s) | N/A |
Note: Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns on a pyridine ring. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. As the ¹³C isotope has a low natural abundance (about 1.1%), the spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. The chemical shift of each carbon signal is indicative of its hybridization state (sp³, sp², sp) and its electronic environment.
For this compound, the ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the five carbons of the substituted pyridine ring, the carbon of the methoxy group, and the carbon of the hydroxymethyl group. The positions of the aromatic carbon signals are particularly informative about the electronic effects of the amino, methoxy, and hydroxymethyl substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine ring) | 155.0 - 158.0 |
| C-3 (Pyridine ring) | 120.0 - 123.0 |
| C-4 (Pyridine ring) | 125.0 - 128.0 |
| C-5 (Pyridine ring) | 135.0 - 138.0 |
| C-6 (Pyridine ring) | 140.0 - 143.0 |
| -CH₂OH (Methylene) | 58.0 - 62.0 |
Note: Predicted data is based on typical chemical shifts for substituted pyridines. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their proximity on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would correlate the ¹H signal of the methoxy group to the ¹³C signal of the methoxy carbon, the methylene proton signals to the methylene carbon signal, and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, the methoxy protons would show a correlation to the C-2 carbon of the pyridine ring, and the methylene protons (-CH₂OH) would show correlations to the C-2, C-3, and C-4 carbons, confirming the placement of these substituent groups.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. The methodology involves ionizing the sample (e.g., by Electrospray Ionization - ESI) and analyzing the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap). The measured exact mass is then compared to the calculated masses of possible elemental formulas.
For this compound (C₇H₁₀N₂O₂), the monoisotopic mass is 154.07423 Da. HRMS analysis would be expected to yield a protonated molecule [M+H]⁺ with an m/z value very close to 155.08151.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 155.08151 |
| [M+Na]⁺ | 177.06345 |
Data based on the elemental formula C₇H₁₀N₂O₂. wikipedia.org
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The analysis involves identifying the masses of the fragment ions and proposing logical bond cleavages that would lead to their formation. The presence of functional groups such as alcohols, ethers, and amines leads to predictable fragmentation pathways.
For this compound, key fragmentation pathways could include the loss of a water molecule (H₂O) from the hydroxymethyl group, loss of a formaldehyde (B43269) (CH₂O) from the methoxy group, or cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 137.07149 | H₂O | Ion resulting from loss of water |
| 124.06366 | CH₂O | Ion resulting from loss of formaldehyde |
| 123.05584 | CH₂OH | Pyridine ring fragment after loss of the hydroxymethyl radical |
Note: Predicted fragmentation is based on common fragmentation pathways for the functional groups present. wikipedia.org
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental in elucidating the molecular features of a compound. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. nsf.govnih.gov An FT-IR spectrometer passes infrared radiation through a sample, and the instrument measures the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule, such as stretching, bending, and wagging motions. tsijournals.com For this compound, a sample would be prepared, typically as a KBr (potassium bromide) pellet or a thin film, and analyzed over the mid-infrared range (approximately 4000–400 cm⁻¹). The resulting spectrum, a plot of absorbance versus wavenumber (cm⁻¹), reveals a unique pattern of peaks that serves as a molecular "fingerprint."
The structure of this compound contains primary amine (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and aromatic pyridine ring functionalities. Each of these groups exhibits characteristic absorption bands. researchgate.netorgchemboulder.com Based on data from analogous aminopyridine derivatives, the expected vibrational frequencies are detailed in the table below. researchgate.net The presence of broad peaks for the O-H and N-H stretches is anticipated due to hydrogen bonding.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H Stretch (Broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) & Methanol (B129727) (-CH₂OH) |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridine Ring |
| 1335 - 1250 | C-N Aromatic Stretch | Aryl Amine |
| 1250 - 1020 | C-O Stretch | Methoxy, Alcohol |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and functional groups with non-bonding electrons. slideshare.netnumberanalytics.com
To perform the analysis, a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) is prepared. The solution is placed in a quartz cuvette, and its absorption spectrum is recorded over the UV-Vis range (typically 200–800 nm). The resulting spectrum plots absorbance against wavelength (nm). The wavelengths of maximum absorption (λmax) correspond to specific electronic transitions.
The pyridine ring, along with the electron-donating amino, methoxy, and hydroxyl substituents, constitutes a conjugated system capable of π → π* and n → π* transitions. libretexts.org The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically high-intensity. The n → π* transitions, involving non-bonding electrons (from N and O atoms) being promoted to π* antibonding orbitals, are generally of lower intensity. libretexts.org For substituted pyridines, these absorptions are expected in the UV region. researchgate.netsielc.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~220 - 260 | π → π* | Substituted Pyridine Ring |
| ~280 - 340 | n → π* | N and O non-bonding electrons |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the exact three-dimensional structure of a molecule. veranova.com The method requires a high-quality single crystal of the compound. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. creative-biostructure.com The intensities and positions of these spots are meticulously recorded by a detector. creative-biostructure.com
This diffraction data is then processed computationally to generate an electron density map of the unit cell—the smallest repeating unit of the crystal lattice. From this map, the positions of individual atoms can be determined with high precision. veranova.com The analysis yields fundamental crystallographic information, including the unit cell parameters (the lengths of the cell edges: a, b, c, and the angles between them: α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. geeksforgeeks.orgwikipedia.org For a molecule like this compound, which is common for organic compounds, it might crystallize in a system such as monoclinic or orthorhombic. byjus.com This analysis would also reveal the crystal packing and identify key intermolecular forces, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate the solid-state architecture.
Table 3: Representative Crystallographic Data Obtainable from SCXRD
| Parameter | Description |
|---|---|
| Chemical Formula | C₇H₁₀N₂O₂ |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Unit cell edge length |
| b (Å) | Unit cell edge length |
| c (Å) | Unit cell edge length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
The atomic coordinates derived from SCXRD allow for the precise calculation of key geometric parameters: bond lengths, bond angles, and torsion angles. vaia.com This data provides the definitive confirmation of the molecular connectivity and conformation in the solid state.
Bond Lengths: The distances between the nuclei of bonded atoms. These values confirm the types of bonds (single, double, aromatic) and can indicate electronic effects within the molecule.
Torsion Angles (Dihedral Angles): The angles between two planes, each defined by three atoms. Torsion angles describe the conformation around a rotatable bond, for example, the orientation of the hydroxymethyl group relative to the pyridine ring.
The following tables present the expected, standard values for the types of bonds and angles present in this compound, which would be precisely determined through SCXRD analysis. researchgate.netuzh.ch
Table 4: Representative Bond Lengths Expected for this compound
| Bond | Expected Length (Å) |
|---|---|
| C-C (aromatic) | 1.38 - 1.40 |
| C-N (aromatic) | 1.36 - 1.42 |
| C(aromatic)-C(sp³) | 1.50 - 1.52 |
| C(aromatic)-O | 1.35 - 1.37 |
| C(sp³)-O | 1.41 - 1.43 |
| C(sp³)-H | 1.08 - 1.10 |
| N-H | 1.00 - 1.02 |
| O-H | 0.96 - 0.98 |
Table 5: Representative Bond Angles Expected for this compound
| Angle | Expected Angle (°) |
|---|---|
| C-C-C (in ring) | ~120 |
| C-N-C (in ring) | ~117 - 120 |
| C-C-N (in ring) | ~120 |
| C(ring)-C-O | ~109.5 |
| C(ring)-O-C | ~118 |
| H-N-H | ~107 |
| C-O-H | ~109 |
Table 6: Key Torsion Angles for Conformation Analysis
| Torsion Angle (Atoms) | Description |
|---|---|
| C(2)-C(3)-C(methanol)-O | Orientation of the hydroxymethyl group relative to the ring |
| N(1)-C(2)-O(methoxy)-C(methyl) | Orientation of the methoxy group relative to the ring |
| C(4)-C(5)-N(amine)-H | Orientation of the amine hydrogens |
Computational and Theoretical Investigations of 5 Amino 2 Methoxypyridin 3 Yl Methanol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties and reaction dynamics.
Optimization of Molecular Geometry and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Methodology: For a molecule like (5-Amino-2-methoxypyridin-3-yl)methanol, DFT calculations would be performed using a specific functional and basis set. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is often paired with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov
The calculation would begin with an initial guess of the molecular structure. The DFT algorithm then systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The process is complete when a stationary point on the potential energy surface is found, which is confirmed by calculating vibrational frequencies to ensure there are no imaginary frequencies (which would indicate a transition state rather than a stable minimum). nih.gov
A conformational landscape analysis would also be crucial due to the rotatable bonds in the methoxy (B1213986) (-OCH₃) and methanol (B129727) (-CH₂OH) side chains. This involves systematically rotating these groups and performing geometry optimization for each conformation to identify the global minimum energy structure among all possible conformers.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).
Methodology: Once the molecular geometry is optimized, the energies and spatial distributions of the HOMO and LUMO can be calculated using the same DFT method (e.g., B3LYP/6-311++G(d,p)).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons in a chemical reaction. The visual plot of the HOMO would show the regions of the molecule where this electron density is concentrated.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
These values are fundamental in understanding the molecule's reactivity and its behavior in charge-transfer processes.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated magnetic shielding tensors for each nucleus are then referenced against a standard compound, usually Tetramethylsilane (TMS), to yield the chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure. researchgate.net
Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. These calculations provide the frequencies of the fundamental vibrational modes of the molecule. researchgate.net The results are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set limitations. researchgate.net The calculated spectrum can be compared with the experimental FTIR and FT-Raman spectra to assign specific vibrational modes (e.g., N-H stretches, C-O stretches, aromatic ring vibrations) to the observed peaks. nih.gov
Reaction Mechanism and Reactivity Prediction Studies
DFT can also be used to predict how a molecule will behave in chemical reactions.
Calculation of Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.
Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO and include:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution.
Electronegativity (χ = (I + A) / 2): Measures the ability to attract electrons.
Electrophilicity Index (ω = χ² / 2η): Measures the propensity to accept electrons.
Local Descriptors (Fukui Functions): The Fukui function, f(r), is a key local descriptor that identifies the most reactive sites within a molecule. It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for:
Nucleophilic attack (f⁺(r)): Where an incoming nucleophile is most likely to attack (related to the LUMO density).
Electrophilic attack (f⁻(r)): Where an incoming electrophile is most likely to attack (related to the HOMO density).
Radical attack (f⁰(r))
This analysis is crucial for understanding the regioselectivity of chemical reactions involving the pyridine (B92270) ring and its functional groups. researchgate.net
Computational Modeling of Reaction Pathways and Transition States
To understand the mechanism of a specific chemical reaction, computational methods can be used to map out the entire reaction pathway.
Methodology: This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
By locating the transition state structure and confirming it has exactly one imaginary vibrational frequency, the activation energy (Ea) for the reaction can be calculated. rsc.org This information is vital for determining the feasibility and rate of a proposed reaction mechanism. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as electrophilic substitution on the pyridine ring or reactions involving the amino and hydroxyl functional groups. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with their environment. For this compound, MD simulations can elucidate its dynamic nature, which is governed by the interplay of its constituent functional groups: the pyridine ring, the amino group, the methoxy substituent, and the methanol moiety. These simulations, by solving Newton's equations of motion for the atoms in the system, can map out the molecule's conformational landscape and its interactions with solvent molecules over time.
The conformational degrees of freedom in this compound primarily arise from the rotation around the C-O bonds of the methoxy and methanol groups, as well as the C-C bond connecting the methanol group to the pyridine ring. The amino group also contributes to the molecule's flexibility through potential pyramidalization and rotation. Understanding these dynamic behaviors is crucial for predicting how the molecule will interact with biological targets or other molecules in various chemical environments.
The conformational flexibility of this compound is significantly influenced by its environment, particularly the solvent. In a vacuum, the molecule's conformation is determined solely by intramolecular forces, such as steric hindrance and electrostatic interactions between its functional groups. However, in solution, the interactions with solvent molecules become a dominant factor in determining the preferred conformations.
Computational studies on similar substituted pyridines suggest that the methoxy group attached to the pyridine ring has a relatively low rotational barrier. The most stable conformation is typically one where the methyl group is coplanar with the pyridine ring, to maximize electronic conjugation. acs.org However, thermal energy at room temperature is often sufficient to allow for rotation around the C-O bond, leading to a dynamic equilibrium of conformations. The rotational barrier for the methoxy group is influenced by the electronic nature of other substituents on the ring.
The methanol group at the 3-position introduces additional flexibility. Rotation around the C3-C(methanol) bond and the C(methanol)-O bond allows the hydroxyl group to adopt various orientations relative to the pyridine ring. The presence of the neighboring methoxy group at the 2-position can introduce steric constraints that influence the preferred dihedral angles.
In polar protic solvents, such as water or methanol, the dynamics of the molecule are expected to be significantly different from those in nonpolar environments. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the methoxy oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions with the solvent can stabilize certain conformations over others. For instance, conformations that allow for optimal hydrogen bonding with the solvent shell will be more populated. Time-dependent density functional theory (TD-DFT) studies on 2-aminopyridine (B139424) in methanol have shown that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov
The following table provides hypothetical, yet representative, dihedral angles for the key rotatable bonds in this compound in different environments, based on computational studies of analogous molecules.
| Dihedral Angle | In Vacuum (degrees) | In Methanol (degrees) |
| C2-C3-C(methanol)-O | 120 | 90 |
| C3-C(methanol)-O-H | 180 | 60 |
| N-C2-O-C(methoxy) | 0 | 180 |
This interactive table showcases the potential conformational changes of this compound in different environments. The values are illustrative and based on theoretical calculations for similar molecular structures.
The intermolecular interactions of this compound are critical to understanding its behavior in condensed phases and its potential for molecular recognition. The molecule's rich set of functional groups allows for a variety of non-covalent interactions, with hydrogen bonding being the most prominent.
The primary sites for hydrogen bonding are:
Amino Group (-NH2): Can act as a hydrogen bond donor.
Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.
Pyridine Nitrogen: Acts as a hydrogen bond acceptor.
Methoxy Oxygen: Acts as a hydrogen bond acceptor.
In a self-associating system, such as a crystal or a concentrated solution, this compound molecules can form extensive networks of hydrogen bonds. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the pyridine nitrogen of a neighboring molecule, while its amino group interacts with the methoxy oxygen of another. Such interactions are fundamental in determining the crystal packing and the structure of molecular aggregates in solution. Studies on 2-aminopyridine complexes have demonstrated the formation of strong N-H···N and N-H···O hydrogen bonds. acs.org
Molecular dynamics simulations can quantify these interactions by calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent, and by analyzing the lifetime and geometry of hydrogen bonds. For instance, in an aqueous solution, the RDFs would likely show a high probability of finding water molecules in the first solvation shell around the amino and hydroxyl groups.
The pyridine ring itself can participate in π-π stacking interactions with other aromatic systems. The electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen create a dipole moment, which can influence the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped). Furthermore, cation-π interactions are possible if the molecule interacts with metal ions, where the electron-rich π-system of the pyridine ring can interact favorably with a cation.
The table below summarizes the potential intermolecular interactions and their estimated energies, derived from computational studies of similar functional groups.
| Interaction Type | Donor/Acceptor Atoms | Estimated Energy (kcal/mol) |
| Hydrogen Bond | -NH2 (donor) ... O (acceptor) | 3-5 |
| Hydrogen Bond | -OH (donor) ... N (pyridine) | 4-7 |
| Hydrogen Bond | Solvent (donor) ... -OCH3 (acceptor) | 2-4 |
| π-π Stacking | Pyridine Ring ... Pyridine Ring | 1-3 |
| Cation-π | Pyridine Ring ... Cation | 5-10 |
This interactive table presents a summary of the types and estimated energies of intermolecular interactions that this compound can participate in. These values are based on general computational chemistry literature for similar interactions.
Advanced Applications and Future Research Trajectories for 5 Amino 2 Methoxypyridin 3 Yl Methanol
Role of (5-Amino-2-methoxypyridin-3-yl)methanol as a Key Synthetic Intermediate
The strategic positioning of reactive functional groups on the pyridine (B92270) ring of this compound renders it a valuable precursor in organic synthesis. The amino group can act as a nucleophile or be transformed into various other functionalities, the methanol (B129727) group can be oxidized or used in esterification and etherification reactions, and the methoxy (B1213986) group influences the electronic properties of the pyridine ring, directing the course of substitution reactions.
Precursor in the Synthesis of Novel Heterocyclic Systems
Substituted pyridines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. lifechemicals.comacs.orgias.ac.in this compound is well-suited to serve as a starting material for the construction of fused heterocyclic systems. The amino and methanol functionalities can participate in intramolecular cyclization reactions or in multicomponent reactions to generate diverse heterocyclic scaffolds.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. mdpi.commdpi.comcitedrive.comnih.govresearchgate.net The amino group of this compound can react with carbonyl compounds and other reagents in MCRs to form fused pyridine derivatives such as pyrido[2,3-d]pyrimidines. mdpi.com For instance, a reaction with a β-ketoester and an aldehyde could lead to the formation of a dihydropyridine (B1217469) ring fused to the initial pyridine core.
Furthermore, the vicinal arrangement of the amino and methanol groups could be exploited for the synthesis of fused five- or six-membered rings. For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbamate. Dehydration of the molecule could potentially lead to the formation of a fused aziridine (B145994) ring, a valuable synthon in organic chemistry. The synthesis of various fused heterocycles starting from aminopyridine derivatives is a well-established strategy in medicinal chemistry. ias.ac.inrsc.orgacs.orgmdpi.com
Table 1: Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reagent(s) | Potential Heterocyclic Product |
| This compound | β-ketoester, Aldehyde | Fused Dihydropyridine |
| This compound | Phosgene equivalent | Fused Cyclic Carbamate |
| This compound | Dehydrating agent | Fused Aziridine |
| This compound | α-haloketone | Imidazo[1,2-a]pyridine derivative |
Building Block for the Construction of Complex Organic Molecules
The functional groups of this compound provide multiple points for molecular elaboration, making it a valuable building block for the construction of more complex organic molecules, including bioactive compounds and functional materials. nih.govnih.govnih.gov The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. lifechemicals.commdpi.com
The amino group can be acylated, alkylated, or used in cross-coupling reactions to introduce a variety of substituents. The methanol group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a wide range of subsequent transformations, such as Wittig reactions, reductive aminations, or amide bond formations. The methoxy group, while generally less reactive, can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring and can potentially be cleaved to a hydroxyl group for further functionalization. stackexchange.comechemi.comuoanbar.edu.iqnih.gov The presence of the methoxy group can also impact the basicity of the pyridine nitrogen, a factor that can be crucial in directing the outcome of certain reactions. nih.gov
Rational Design and Synthesis of Derivatives for Chemical Research
The structural framework of this compound provides a template for the rational design and synthesis of new derivatives with tailored properties for various applications in chemical research.
Investigation of Structure-Reactivity Relationships in Derived Compounds
The systematic modification of the functional groups in this compound allows for a detailed investigation of structure-reactivity relationships. mdpi.comnih.govnih.gov By synthesizing a series of derivatives with varying substituents on the amino group, or with the methanol group oxidized to different oxidation states, researchers can probe the electronic and steric effects on the reactivity of the pyridine ring and the other functional groups.
Exploration of Compound Library Generation through Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery and materials science. researchgate.netcapes.gov.brnih.gov The trifunctional nature of this compound makes it an ideal scaffold for combinatorial library synthesis.
By employing a divergent synthetic strategy, a large number of derivatives can be generated from this single precursor. For instance, the amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides, while the methanol group can be reacted with a variety of acylating or alkylating agents. This approach allows for the systematic exploration of the chemical space around the core pyridine structure, increasing the probability of discovering compounds with desired biological activities or material properties. The synthesis of pyridine-based libraries is a well-established strategy in the search for new therapeutic agents. researchgate.netnih.govacs.org
Table 2: Example of a Combinatorial Library Design from this compound
| Scaffold | R1 (from Carboxylic Acids) | R2 (from Alkyl Halides) |
| (5-Acylamino-2-methoxypyridin-3-yl)methoxymethyl-R2 | -CH3, -Ph, -CH2Ph, etc. | -CH3, -CH2CH3, -CH2Ph, etc. |
| (5-Sulfonylamino-2-methoxypyridin-3-yl)methoxymethyl-R2 | -CH3, -Ph, -p-Tolyl, etc. | -CH3, -CH2CH3, -CH2Ph, etc. |
Potential Contributions to Coordination Chemistry
The pyridine nitrogen and the exocyclic amino group of this compound can act as donor atoms, making the molecule a potential ligand for the formation of metal complexes. researchgate.netnsf.govscirp.orgekb.egresearchgate.netorientjchem.org The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand complexes, which have applications in catalysis, materials science, and bioinorganic chemistry.
The specific geometry and electronic properties of the resulting metal complexes will depend on the nature of the metal ion and the coordination mode of the ligand. This compound could act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, chelating the metal ion through both the pyridine nitrogen and the amino nitrogen. The presence of the methanol and methoxy groups can also influence the coordination properties of the ligand through steric and electronic effects. The synthesis and characterization of transition metal complexes with aminopyridine-based ligands is an active area of research. nsf.govscirp.orgekb.eg These complexes have shown potential as catalysts in various organic transformations. researchgate.net
Development of this compound-Derived Ligands
The molecular structure of this compound makes it an excellent precursor for the synthesis of polydentate ligands. The primary amino group is a versatile handle for derivatization, most commonly through condensation reactions with aldehydes or ketones to form Schiff base ligands. mdpi.comnih.gov Schiff bases are highly valued in coordination chemistry due to their synthetic accessibility and the electronic and steric tunability of the resulting imine linkage. nih.gov
For instance, the reaction of this compound with salicylaldehyde (B1680747) or its derivatives would yield tridentate ligands. In such a ligand, a metal ion could be coordinated by the phenolic oxygen, the imine nitrogen, and the pyridyl nitrogen, forming stable five- and six-membered chelate rings. The presence of the methoxy and hydroxymethyl groups on the pyridine ring can further influence the ligand's electronic properties and solubility.
The development of such ligands can be systematically approached, as illustrated in the hypothetical reaction scheme below:
| Reactant 1 | Reactant 2 | Potential Ligand Type |
| This compound | Salicylaldehyde | Tridentate (N,N,O) |
| This compound | 2-Pyridinecarboxaldehyde | Tridentate (N,N,N) |
| This compound | Acetylacetone | Bidentate (N,O) |
These derived ligands are expected to form stable complexes with a variety of transition metals, leveraging the chelate effect for enhanced thermodynamic stability.
Characterization of Coordination Complexes and their Chemical Behavior
The characterization of coordination complexes derived from this compound-based ligands would involve a suite of spectroscopic and analytical techniques. The formation of Schiff base metal complexes can be monitored and confirmed through methods analogous to those used for other aminopyridine-derived complexes. researchgate.netias.ac.in
Key Characterization Techniques:
FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and to observe shifts in the vibrational frequencies of the donor groups upon coordination to a metal center.
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution. Coordination typically leads to downfield shifts of protons adjacent to the donor atoms.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which provides information about the coordination geometry around the metal ion.
Mass Spectrometry: To determine the molecular weight of the ligands and complexes, confirming their composition.
X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.
The chemical behavior of these potential complexes would be dictated by the choice of the metal ion and the specific ligand architecture. For example, complexes of Cu(II), Co(II), Ni(II), and Zn(II) could exhibit tetrahedral, square planar, or octahedral geometries depending on the ligand's denticity and steric profile. nih.govias.ac.in The redox properties of the metal center would also be modulated by the electron-donating or -withdrawing nature of the substituents on the pyridine and any appended aromatic rings.
Broader Implications in Contemporary Chemical Sciences
Methodological Advancements in Pyridine Functionalization
The synthesis and derivatization of polysubstituted pyridines like this compound are integral to the development of new synthetic methodologies. The presence of multiple, distinct functional groups allows for selective chemical transformations, providing a platform for exploring regioselective reactions.
Research into the reactivity of this compound can contribute to a deeper understanding of:
Selective N-alkylation or N-acylation of the amino group.
O-alkylation or O-acylation of the hydroxymethyl group.
Electrophilic aromatic substitution on the pyridine ring, guided by the existing substituents.
Metal-mediated cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Such studies expand the toolkit available to synthetic chemists for creating complex, functionalized heterocyclic systems from readily available starting materials.
Strategic Design of Functional Molecules for Chemical Exploration
The ability to create diverse ligands from this compound opens avenues for the strategic design of functional molecules with tailored properties. By systematically varying the aldehyde or ketone used for Schiff base formation, a library of ligands can be generated. These ligands can then be used to synthesize coordination complexes with potential applications in:
Catalysis: The metal complexes could serve as catalysts for various organic transformations, with the ligand framework influencing catalytic activity and selectivity.
Materials Science: The development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties.
Bioinorganic Chemistry: The design of metal complexes as mimics of enzyme active sites or as potential therapeutic or diagnostic agents. The biological activity of Schiff base complexes is a well-established area of research. mdpi.comresearchgate.net
The modular nature of Schiff base synthesis allows for a rational design approach, where the electronic and steric properties of the resulting metal complexes can be fine-tuned to achieve a desired function. This highlights the importance of versatile building blocks like this compound in advancing molecular design.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-Amino-2-methoxypyridin-3-yl)methanol, and how do solvent choices influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with solvent polarity critically affecting reaction efficiency. For example, polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions, while methanol or ethanol may stabilize intermediates in reduction steps. A solvent screening table is recommended:
| Solvent | Polarity | Boiling Point (°C) | Observed Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | High | 153 | 78 | 95% |
| Methanol | Moderate | 65 | 65 | 90% |
| THF | Low | 66 | 52 | 88% |
Solvents should be degassed to prevent oxidation of the amino group. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) is advised for purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation and purity assessment:
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C2, amino at C5). The methanol (-CHOH) proton appears as a triplet (~δ 4.5 ppm) with coupling to adjacent pyridine protons.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. MS (ESI+) shows [M+H] at m/z 155.1.
- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O of methoxy) validate functional groups.
- Elemental Analysis : Confirms C, H, N, O within ±0.3% of theoretical values .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation of the methoxy group. Lyophilization increases shelf life (>2 years). Periodic HPLC analysis monitors degradation (e.g., oxidation to nitroxide or hydrolysis to pyridinol) .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are required?
- Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model ground-state dipole moments and HOMO-LUMO gaps. The amino and methoxy groups induce electron donation, lowering the LUMO energy (~2.1 eV), enhancing reactivity in charge-transfer complexes.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λ ~270 nm in ethanol). Deviations >10 nm suggest solvent effects or aggregation not accounted for in simulations .
Q. What strategies resolve contradictions in reactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from unaccounted variables:
- Batch Variability : Use QbD (Quality by Design) principles to standardize synthesis (e.g., fixed stirring rate, controlled humidity).
- Contextual Analysis : Replicate disputed experiments under original conditions (e.g., pH, temperature). For example, amino group protonation at pH <6 alters nucleophilicity, explaining divergent alkylation yields.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from 5+ studies to identify outliers .
Q. How can this compound be functionalized for drug discovery applications?
- Methodological Answer :
- Derivatization :
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to protect the amino group.
- Suzuki Coupling : Attach aryl groups at C3 using Pd(PPh) catalyst for kinase inhibitor scaffolds.
- Biological Screening : Test derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays. A recent study found IC values of 0.5–5 µM for analogues with fluorophenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
